Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate
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Overview
Description
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate is an organic compound with the molecular formula C9H16O4. It is a derivative of propanoic acid and contains a dioxane ring, which is a six-membered ring with two oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate typically involves the esterification of 3-(1,4-dioxan-2-yl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor is a common approach to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-(1,4-dioxan-2-yl)-2-methylpropanoic acid.
Reduction: 3-(1,4-dioxan-2-yl)-2-methylpropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The dioxane ring can also interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-(1,4-dioxan-2-yl)-2-methylpropanol: The reduced form of the ester.
2-(1,4-dioxan-2-yl)-4-methylquinoline: Contains a dioxane ring but with a different core structure.
Uniqueness
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate is unique due to its combination of a dioxane ring and an ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(10)11-2)5-8-6-12-3-4-13-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLNBHGYINLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COCCO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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